molecular formula C18H18N4O3 B14798053 2-(5-(6-Methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl)ethan-1-ol

2-(5-(6-Methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl)ethan-1-ol

Cat. No.: B14798053
M. Wt: 338.4 g/mol
InChI Key: ZYAKFNUGSLCIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(6-Methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl)ethan-1-ol is a complex organic compound characterized by its unique structure, which includes a quinoline core, a dioxolo ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(6-Methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl)ethan-1-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde under acidic conditions.

    Construction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction involving a suitable diol and an aldehyde.

    Formation of the Pyrazole Ring: The pyrazole ring is typically formed through a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Final Coupling: The final step involves coupling the quinoline-dioxolo intermediate with the pyrazole intermediate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-(6-Methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline using hydrogenation conditions.

    Substitution: The methyl group on the dioxolo ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like NBS (N-Bromosuccinimide) for bromination.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(5-(6-Methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its unique structure.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Used in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(5-(6-Methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl)ethan-1-ol involves its interaction with various molecular targets:

    DNA Intercalation: The quinoline core can intercalate into DNA, disrupting its function and leading to cell death.

    Enzyme Inhibition: The compound can inhibit enzymes involved in DNA replication and repair.

    Signal Transduction Pathways: It can modulate signal transduction pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also have a quinoline core.

    Pyrazole Derivatives: Compounds like celecoxib, which contain a pyrazole ring.

    Dioxolo Compounds: Compounds like methylenedioxyamphetamine (MDA), which contain a dioxolo ring.

Uniqueness

2-(5-(6-Methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl)ethan-1-ol is unique due to its combination of three distinct structural motifs (quinoline, dioxolo, and pyrazole), which confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

2-[5-(6-methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-1-yl]ethanol

InChI

InChI=1S/C18H18N4O3/c1-11-4-15(13-5-17-18(25-10-24-17)6-14(13)20-11)21-8-12-7-19-22(2-3-23)16(12)9-21/h4-7,23H,2-3,8-10H2,1H3

InChI Key

ZYAKFNUGSLCIGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C3C(=CC2=N1)OCO3)N4CC5=C(C4)N(N=C5)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.